molecular formula C49H27N3O7 B12712289 N-(5,8-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide CAS No. 93940-16-0

N-(5,8-Bis((9,10-dihydro-9,10-dioxo-1-anthryl)amino)-9,10-dihydro-9,10-dioxo-1-anthryl)benzamide

Cat. No.: B12712289
CAS No.: 93940-16-0
M. Wt: 769.8 g/mol
InChI Key: GMLICCAWSVNEBJ-UHFFFAOYSA-N
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Description

EINECS 300-409-7, also known as 2,2’-iminodiethanol, is a chemical compound that has been widely used in various industrial and scientific applications. It is a colorless, viscous liquid with a slight ammonia-like odor. This compound is known for its versatility and is commonly used as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2’-iminodiethanol can be synthesized through the reaction of ethylene oxide with ammonia. The reaction typically occurs under controlled conditions, with the temperature maintained between 50-100°C and the pressure around 1-2 atm. The reaction can be represented as follows:

C2H4O+NH3C4H11NO2\text{C}_2\text{H}_4\text{O} + \text{NH}_3 \rightarrow \text{C}_4\text{H}_{11}\text{NO}_2 C2​H4​O+NH3​→C4​H11​NO2​

Industrial Production Methods

In industrial settings, the production of 2,2’-iminodiethanol involves the continuous feeding of ethylene oxide and ammonia into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The purity of the final product is typically ensured through additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,2’-iminodiethanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form diethanolamine.

    Reduction: It can be reduced to form ethylenediamine.

    Substitution: It can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Halogenation reactions typically involve the use of halogen gases such as chlorine or bromine.

Major Products Formed

    Oxidation: Diethanolamine

    Reduction: Ethylenediamine

    Substitution: Halogenated derivatives such as chloroethanolamine

Scientific Research Applications

2,2’-iminodiethanol has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of various organic compounds.

    Biology: It is used in the preparation of buffers and as a stabilizer for enzymes and proteins.

    Medicine: It is used in the formulation of pharmaceuticals and as a component in drug delivery systems.

    Industry: It is used in the production of surfactants, emulsifiers, and corrosion inhibitors.

Mechanism of Action

The mechanism of action of 2,2’-iminodiethanol involves its ability to interact with various molecular targets and pathways. It can act as a chelating agent, binding to metal ions and preventing their participation in unwanted chemical reactions. Additionally, it can stabilize proteins and enzymes by forming hydrogen bonds with their active sites, thereby enhancing their stability and activity.

Comparison with Similar Compounds

2,2’-iminodiethanol can be compared with other similar compounds such as:

    Ethylenediamine: While both compounds contain nitrogen atoms, ethylenediamine has two primary amine groups, whereas 2,2’-iminodiethanol has one primary amine and two hydroxyl groups.

    Diethanolamine: Both compounds contain hydroxyl groups, but diethanolamine has two secondary amine groups, whereas 2,2’-iminodiethanol has one primary amine group.

    Triethanolamine: This compound has three hydroxyl groups and one tertiary amine group, making it more hydrophilic compared to 2,2’-iminodiethanol.

The uniqueness of 2,2’-iminodiethanol lies in its combination of amine and hydroxyl functional groups, which confer unique chemical properties and make it suitable for a wide range of applications.

Properties

CAS No.

93940-16-0

Molecular Formula

C49H27N3O7

Molecular Weight

769.8 g/mol

IUPAC Name

N-[5,8-bis[(9,10-dioxoanthracen-1-yl)amino]-9,10-dioxoanthracen-1-yl]benzamide

InChI

InChI=1S/C49H27N3O7/c53-43-26-13-4-6-15-28(26)45(55)38-30(43)17-8-20-33(38)50-36-23-24-37(51-34-21-9-18-31-39(34)46(56)29-16-7-5-14-27(29)44(31)54)42-41(36)47(57)32-19-10-22-35(40(32)48(42)58)52-49(59)25-11-2-1-3-12-25/h1-24,50-51H,(H,52,59)

InChI Key

GMLICCAWSVNEBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=C(C=CC(=C4C3=O)NC5=CC=CC6=C5C(=O)C7=CC=CC=C7C6=O)NC8=CC=CC9=C8C(=O)C1=CC=CC=C1C9=O

Origin of Product

United States

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